Cas no 1005297-25-5 (N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide structure
1005297-25-5 structure
商品名:N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
CAS番号:1005297-25-5
MF:C21H29N3O3
メガワット:371.47326540947
CID:5506775

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)-
    • N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
    • インチ: 1S/C21H29N3O3/c1-23(2)17-8-6-16(7-9-17)20(24(3)4)14-22-21(25)15-27-19-12-10-18(26-5)11-13-19/h6-13,20H,14-15H2,1-5H3,(H,22,25)
    • InChIKey: JQZZXQYNCTYDLB-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(N(C)C)C1=CC=C(N(C)C)C=C1)(=O)COC1=CC=C(OC)C=C1

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2038-0103-50mg
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2038-0103-2μmol
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2038-0103-3mg
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2038-0103-25mg
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2038-0103-20μmol
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2038-0103-15mg
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2038-0103-2mg
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2038-0103-10μmol
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2038-0103-4mg
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2038-0103-1mg
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide
1005297-25-5 90%+
1mg
$54.0 2023-05-17

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide 関連文献

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamideに関する追加情報

Professional Introduction to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide (CAS No. 1005297-25-5)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide, identified by its CAS number 1005297-25-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its dual amine functionalities and aromatic ring systems, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide incorporates multiple key functional groups, including dimethylamine substituents and a methoxy group on a phenyl ring. These features not only influence its solubility and stability but also play a crucial role in its interactions with biological targets. The presence of multiple nitrogen atoms with basic properties suggests that this compound may exhibit significant binding affinity for various protein receptors, making it a promising candidate for drug discovery efforts.

In recent years, there has been growing interest in the development of molecules that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The structural motifs present in N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide, such as the dimethylamine side chains and the phenyl ring, are reminiscent of several pharmacologically active agents known to interact with these systems. This has prompted researchers to explore its potential as a lead compound or intermediate in the synthesis of novel therapeutic agents targeting neurological disorders.

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and functional group modifications. The precise control over reaction conditions is essential to ensure high yield and purity, which are critical for subsequent biological evaluation. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their exploration in medicinal chemistry.

The pharmacological profile of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide is currently under investigation in several research laboratories. Preliminary studies suggest that this compound may exhibit properties such as receptor binding affinity, enzyme inhibition, or modulation of signal transduction pathways. These activities could make it relevant for treating conditions ranging from depression and anxiety to neurodegenerative diseases. The compound's ability to cross the blood-brain barrier is also being evaluated, as this is a critical factor for many central nervous system drugs.

In the context of drug discovery, the structural diversity offered by N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide makes it a valuable scaffold for generating analogs with enhanced pharmacological properties. By modifying specific functional groups or introducing new moieties, researchers can fine-tune the compound's activity profile to optimize efficacy and minimize side effects. This approach aligns with modern drug development strategies that emphasize structure-activity relationships and rational design.

The computational modeling of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide has provided insights into its potential interactions with biological targets. Molecular docking studies have been employed to predict how this compound might bind to specific receptors or enzymes, offering a virtual screening platform to identify promising candidates for further experimental validation. Such computational techniques have revolutionized drug discovery by enabling high-throughput evaluations of large libraries of compounds.

The synthetic pathways developed for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide also highlight the importance of green chemistry principles in modern pharmaceutical research. Efforts are being made to minimize waste and improve atom economy during synthesis, ensuring that production processes are sustainable and environmentally friendly. These initiatives reflect a broader commitment within the industry to adopt practices that balance scientific innovation with ecological responsibility.

In conclusion, N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide (CAS No. 1005297-25-5) strong>, with its intricate molecular architecture and diverse functional groups, represents a significant area of interest in pharmaceutical chemistry. Its potential applications in treating neurological disorders and other diseases underscore the importance of continued research into novel bioactive molecules like this one. As synthetic methodologies advance and computational tools become more sophisticated, the exploration of compounds such as this will undoubtedly yield new insights and therapeutic opportunities.

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